molecular formula C18H24FNO3 B15306832 Tert-butyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

Tert-butyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B15306832
M. Wt: 321.4 g/mol
InChI Key: LACZBOSUPYPMMU-UHFFFAOYSA-N
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Description

Tert-butyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorophenyl group and a hydroxymethyl group in its structure adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of tert-butyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the hydroxymethyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to the presence of both a fluorophenyl group and a hydroxymethyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C18H24FNO3

Molecular Weight

321.4 g/mol

IUPAC Name

tert-butyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

InChI

InChI=1S/C18H24FNO3/c1-16(2,3)23-15(22)20-10-17(12-21)8-18(9-17,11-20)13-4-6-14(19)7-5-13/h4-7,21H,8-12H2,1-3H3

InChI Key

LACZBOSUPYPMMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)C3=CC=C(C=C3)F)CO

Origin of Product

United States

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